Astrantiagenin G Astrantiagenin G
Brand Name: Vulcanchem
CAS No.: 50927-96-3
VCID: VC1602515
InChI: InChI=1S/C30H46O3/c1-25(2)14-15-30-17-23(33-24(30)32)29(7)18(19(30)16-25)8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,29)6/h8,19-23,31H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,27-,28+,29-,30?/m0/s1
SMILES: CC1(CCC23CC(C4(C(=CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C2C1)C)OC3=O)C
Molecular Formula: C30H46O3
Molecular Weight: 454.7 g/mol

Astrantiagenin G

CAS No.: 50927-96-3

Cat. No.: VC1602515

Molecular Formula: C30H46O3

Molecular Weight: 454.7 g/mol

* For research use only. Not for human or veterinary use.

Astrantiagenin G - 50927-96-3

Specification

CAS No. 50927-96-3
Molecular Formula C30H46O3
Molecular Weight 454.7 g/mol
IUPAC Name (6S,10R,11R,14S,16R,19R,20S,21S)-14-hydroxy-4,4,11,15,15,19,20-heptamethyl-22-oxahexacyclo[19.2.1.01,6.07,20.010,19.011,16]tetracos-7-en-23-one
Standard InChI InChI=1S/C30H46O3/c1-25(2)14-15-30-17-23(33-24(30)32)29(7)18(19(30)16-25)8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,29)6/h8,19-23,31H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,27-,28+,29-,30?/m0/s1
Standard InChI Key ORQLPVMJIRDKMP-OOKKTPIGSA-N
Isomeric SMILES C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3([C@@H]5CC6([C@H]4CC(CC6)(C)C)C(=O)O5)C)C)(C)C)O
SMILES CC1(CCC23CC(C4(C(=CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C2C1)C)OC3=O)C
Canonical SMILES CC1(CCC23CC(C4(C(=CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C2C1)C)OC3=O)C

Introduction

Chemical Identity and Classification

Astrantiagenin G is a naturally occurring pentacyclic triterpenoid characterized by the oleanane skeleton. Chemically, it is identified as Olean-12-en-28-oic acid, 3,15-dihydroxy-, γ-lactone, (3β,15β)- according to standard chemical nomenclature systems . The compound is also known by its alternative chemical name (3beta,15alpha,17Xi)-3-Hydroxy-15,28-Epoxyolean-12-En-28-One, which reflects its structural features and stereochemical configuration .

Astrantiagenin G belongs to the broader class of oleanane-type triterpenoids, which are characterized by their pentacyclic structure derived from the triterpene oleanane. These compounds typically feature five fused rings with specific substitution patterns and stereochemistry that contribute to their biological properties and chemical reactivity.

Chemical Identifiers and Physical Properties

The precise identification of Astrantiagenin G is facilitated by several standardized chemical identifiers. The compound is registered with the Chemical Abstracts Service (CAS) under the number 50927-96-3 . This unique identifier enables unambiguous reference to Astrantiagenin G in scientific literature and chemical databases.

Table 1: Chemical Identifiers and Physical Properties of Astrantiagenin G

PropertyValue
CAS Registry Number50927-96-3
Molecular FormulaC₃₀H₄₆O₃
Molecular Weight454.68 g/mol
InChI1S/C30H46O3/c1-25(2)14-15-30-17-23(33-24(30)32)29(7)18(19(30)16-25)8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,29)6/h8,19-23,31H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,27-,28+,29-,30?/m0/s1
Calculated Density1.121 g/cm³
Calculated Boiling Point564.939°C at 760 mmHg

The physical properties listed in Table 1 are typical for triterpenoid compounds, reflecting their high molecular weight and complex structure. The high boiling point indicates strong intermolecular forces, which is consistent with the presence of hydroxyl groups and the lactone functionality that can participate in hydrogen bonding .

Structural Features and Characteristics

Molecular Structure

Astrantiagenin G possesses a complex pentacyclic structure based on the oleanane skeleton. The most distinctive structural features of this compound include:

  • A pentacyclic oleanane backbone with five fused rings

  • A characteristic double bond at position C-12, which is typical of oleanane derivatives

  • A hydroxyl group at position C-3 in the beta configuration

  • A unique γ-lactone formation between positions C-15 and C-28

  • Specific stereochemistry indicated by the (3β,15β) configuration

The molecular structure contains 30 carbon atoms arranged in the pentacyclic framework, with three oxygen atoms distributed in the hydroxyl group and the lactone functionality. The specific spatial arrangement of these functional groups contributes to the compound's physical properties and potential biological activities.

Structural Representation

The structure of Astrantiagenin G can be represented using the Simplified Molecular Input Line Entry System (SMILES) notation: O=C1O[C@H]4CC16C@HCC(CC6)(C)C . This linear notation encodes the complete structural information, including stereochemistry, in a format that can be interpreted by chemical databases and computational chemistry software.

Relationship to Other Triterpenoids

Astrantiagenin G shares structural similarities with several other triterpenoid compounds, providing insights into its potential biochemical properties and biological activities.

Comparison with Gypsogenic Acid

Gypsogenic acid, another pentacyclic triterpenoid, shows structural similarities to Astrantiagenin G. Gypsogenic acid (C₃₀H₄₆O₅) features carboxy groups at positions 23 and 28, as well as a hydroxyl group at position 3 in the beta configuration . While both compounds share the oleanane skeleton, they differ in their functional group patterns and oxidation states.

Gypsogenic acid has been reported to function as an antibacterial agent and a metabolite in various organisms, including Silene firma and Psammosilene tunicoides . The structural similarity suggests that Astrantiagenin G might share some of these biological properties, although specific studies would be needed to confirm this.

Relationship to Gypsogenin

Gypsogenin, also known as Astrantiagenin D, is another related triterpenoid with the chemical name (3Beta)-3-Hydroxy-23-Oxoolean-12-En-28-Oic Acid . The presence of "Astrantiagenin" in both names suggests a common natural source or structural classification system. Gypsogenin has a molecular weight of 470.68 g/mol and features a 3β-hydroxyl group, a 23-oxo group, and a carboxylic acid function at position 28 .

Table 2: Comparison of Astrantiagenin G with Related Triterpenoids

CompoundMolecular FormulaMolecular WeightKey Structural Features
Astrantiagenin GC₃₀H₄₆O₃454.68 g/molOleanane backbone, 3β-hydroxyl, 15,28-γ-lactone
Gypsogenic AcidC₃₀H₄₆O₅486.7 g/molOleanane backbone, 3β-hydroxyl, carboxy groups at C-23 and C-28
GypsogeninC₃₀H₄₆O₄470.68 g/molOleanane backbone, 3β-hydroxyl, 23-oxo group, 28-carboxy

This comparative analysis highlights the structural relationships between these oleanane-type triterpenoids, which may provide insights into the biosynthetic pathways leading to these compounds in their natural sources.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator